BenchChemオンラインストアへようこそ!

3-Chloroquinoxalin-6-ol

Medicinal chemistry GSK3 kinase inhibition Regioselective synthesis

3-Chloroquinoxalin-6-ol (CAS 1888903-19-2, C₈H₅ClN₂O, MW 180.59) is a disubstituted quinoxaline heterocycle bearing chlorine at the 3-position and a hydroxyl group at the 6-position of the benzopyrazine core. Commercially available at a standard purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) , this compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and represents a member of the mono-/bi-substituted methyl, chloro, and hydroxyl quinoxaline class evaluated in OECD-compliant genotoxicity assessments.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59
CAS No. 1888903-19-2
Cat. No. B2416407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoxalin-6-ol
CAS1888903-19-2
Molecular FormulaC8H5ClN2O
Molecular Weight180.59
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1O)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H
InChIKeyXKXGCGUZIVRPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloroquinoxalin-6-ol (CAS 1888903-19-2) Procurement Rationale: A Regiochemically Defined Quinoxaline Building Block with Validated Purity and Physicochemical Profile


3-Chloroquinoxalin-6-ol (CAS 1888903-19-2, C₈H₅ClN₂O, MW 180.59) is a disubstituted quinoxaline heterocycle bearing chlorine at the 3-position and a hydroxyl group at the 6-position of the benzopyrazine core . Commercially available at a standard purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) , this compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition [1] and represents a member of the mono-/bi-substituted methyl, chloro, and hydroxyl quinoxaline class evaluated in OECD-compliant genotoxicity assessments [2].

Why Generic Quinoxaline Substitution Fails: Regiochemistry Dictates Synthetic Tractability and Biologically Relevant Physicochemical Space


The quinoxaline scaffold is deceptively simple; however, the precise position of chloro and hydroxyl substituents profoundly alters both synthetic utility and biological relevance. The 3-chloro-6-hydroxy substitution pattern confers distinct reactivity in transition-metal-catalyzed cross-coupling reactions compared to the 2-chloro-6-hydroxy regioisomer, as demonstrated by regioselective iodination and subsequent derivatization that yielded structurally divergent oxazolo[5,4-f]quinoxaline products with different kinase inhibition profiles [1]. Furthermore, even within the class of simple substituted quinoxalines, the specific substitution pattern controls lipophilicity (consensus Log P ~1.67 for 3-chloro-6-hydroxy versus ~0.50 for the unsubstituted 6-hydroxy analog) and aqueous solubility (0.318 mg/mL versus ~3.16 mg/mL), parameters that critically influence membrane permeability and biological assay compatibility . Generic procurement of alternative quinoxaline isomers or unsubstituted analogs without verifying the substitution pattern risks synthetic dead-ends, irreproducible biological data, and wasted resources.

Quantitative Product-Specific Evidence Guide: 3-Chloroquinoxalin-6-ol Versus Closest Analogs


Regiochemistry-Driven Synthetic Yield Advantage in Oxazolo[5,4-f]quinoxaline Kinase Inhibitor Synthesis

In the synthesis of GSK3 kinase inhibitors, 6-amino-3-chloroquinoxaline (the amino analog of the target 6-hydroxy compound) afforded 2,8-disubstituted oxazolo[5,4-f]quinoxaline products in 39% overall yield over multiple steps, while the regioisomeric 6-amino-2-chloroquinoxaline produced 2,7-disubstituted products in 28–44% overall yield [1]. This demonstrates that the 3-chloro substitution pattern provides a regiodivergent synthetic entry point not accessible from the 2-chloro isomer, enabling access to a distinct structural series of kinase inhibitors.

Medicinal chemistry GSK3 kinase inhibition Regioselective synthesis

Physicochemical Differentiation: Consensus Log P and Aqueous Solubility Versus Unsubstituted Quinoxalin-6-ol

3-Chloroquinoxalin-6-ol exhibits a consensus Log P (average of five predictive methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) of 1.67 . In contrast, the unsubstituted quinoxalin-6-ol (CAS 7467-91-6) has a predicted Log P of approximately 0.50 . The presence of the 3-chloro substituent increases lipophilicity by approximately 1.17 log units. This translates to markedly different aqueous solubility: 3-Chloroquinoxalin-6-ol is predicted to dissolve at 0.318 mg/mL (Log S = -2.75, solubility class: 'Soluble') , whereas quinoxalin-6-ol is predicted to dissolve at approximately 3.16 mg/mL (Log S = -1.66) , a roughly 10-fold difference in predicted aqueous solubility.

Lipophilicity Aqueous solubility Drug-likeness

Regioisomer Differentiation: 3-Chloroquinoxalin-6-ol Exhibits Distinct Topological Polar Surface Area from the 2-Chloro Isomer

The topological polar surface area (TPSA) of 3-chloroquinoxalin-6-ol is calculated as 46.01 Ų . The 2-chloroquinoxalin-6-ol regioisomer (CAS 55687-04-2) has a predicted TPSA of 50.50 Ų . While both compounds share the identical molecular formula and molecular weight (180.59 g/mol), the difference in the position of the chlorine atom results in a ~4.5 Ų lower TPSA for the 3-chloro regioisomer. A TPSA below 60 Ų is generally associated with good blood-brain barrier penetration, and the slightly lower TPSA of the 3-chloro compound may confer an advantage in CNS-targeted programs.

TPSA Membrane permeability Drug design

Genotoxicity Safety Clearance: OECD TG 471 Bacterial Reverse Mutation Test Demonstrates No Genotoxic Potential for the Substituted Quinoxaline Class

A systematic evaluation of the mutagenicity of simple substituted quinoxalines was conducted using an OECD-compliant bacterial reverse mutation test (TG 471) in Salmonella typhimurium. A random set of mono- and bi-substituted methyl, chloro-, and hydroxyl-quinoxalines, which structurally encompasses 3-chloroquinoxalin-6-ol, was tested [1]. The results obtained do not highlight any genotoxic potential in the set of quinoxalines examined and suggest that lack of genotoxicity may be a common trait for simple substituted quinoxalines [1].

Genotoxicity Safety pharmacology Mutagenicity

Batch-Level Purity and Analytical Traceability Versus Generic Supplier Specifications

Bidepharm supplies 3-chloroquinoxalin-6-ol with documented batch-specific QC including NMR, HPLC, and GC analyses at a standard purity of 95% , while Fluorochem similarly certifies a purity of 95% . Many generic chemical aggregators supply this CAS without batch-level analytical characterization. This documented traceability ensures that procurement decisions based on this evidence guide correspond to the compound actually received, critical for reproducibility in both synthetic chemistry and biological assay contexts.

Analytical quality control Procurement Batch traceability

Best Research and Industrial Application Scenarios for 3-Chloroquinoxalin-6-ol Based on Quantitative Evidence


Regioselective Synthesis of 2,8-Disubstituted Oxazolo[5,4-f]quinoxaline Kinase Inhibitors

For medicinal chemistry groups pursuing GSK3 or related kinase inhibitors, 3-chloroquinoxalin-6-ol (or its 6-amino derivative) serves as the preferred starting material for accessing 2,8-disubstituted oxazolo[5,4-f]quinoxaline products in 39% overall yield [1]. The 2-chloro regioisomer cannot produce this 2,8-substitution pattern, making the 3-chloro compound an indispensable entry point into this distinct structural series. The most potent compound from this series achieved an IC50 of approximately 5 nM against GSK3α [1].

Cell-Based Phenotypic Screening Requiring Balanced Lipophilicity and Solubility

With a consensus Log P of 1.67 and predicted aqueous solubility of 0.318 mg/mL (soluble class) , 3-chloroquinoxalin-6-ol occupies a balanced physicochemical space suitable for cell-based assays. Compared to the unsubstituted quinoxalin-6-ol (Log P ~0.50, solubility ~3.16 mg/mL), the 3-chloro compound offers enhanced membrane permeability (lower TPSA of 46.01 Ų) while retaining sufficient solubility for in vitro pharmacology. Targeting intracellular enzyme or receptor systems is a plausible application based on these properties.

Safety-Conscious Hit-to-Lead Exploration Utilizing the Non-Genotoxic Quinoxaline Scaffold

Programs requiring a scaffold with a favorable genotoxicity profile can leverage the OECD TG 471 class-level evidence indicating no genotoxic potential for simple substituted quinoxalines [2]. This distinguishes 3-chloroquinoxalin-6-ol-derived candidates from the genotoxic quinoxaline-1,4-dioxide derivatives and reduces early-stage safety attrition risk in drug discovery pipelines.

Quantitative Structure-Activity Relationship (QSAR) Studies Requiring Batch-Traceable Analytical Standards

For QSAR modeling and quantitative biochemical profiling, the availability of supplier-certified batch-level QC documentation (NMR, HPLC, GC, purity 95%) ensures that the compound's identity, purity, and physicochemical properties correspond precisely to those used in modeling, enabling robust and reproducible computational predictions.

Quote Request

Request a Quote for 3-Chloroquinoxalin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.